Tetrahydro-4H-pyran-4-one
Overview
Description
Tetrahydro-4H-pyran-4-one is a versatile colorless liquid used as an intermediate in organic chemistry . It possesses a unique pyran ring structure and is soluble in organic solvents but not water . It exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . It has potential biological activities, including antimicrobial and insecticidal properties .
Synthesis Analysis
Efforts have been made to find an efficient and scalable route to this compound using commercially available starting materials . The route scouting work and the full development of an efficient access to the target are described . This work culminated in the preparation of above 20 kg of the title compound in a pilot plant facility . A ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors, resulting in the formation of β-hydroxyenones with high yields and regioselectivity, is one of the methods used .
Molecular Structure Analysis
This compound has a molecular formula of C5H8O2 and a molecular weight of 100.12 g/mol . It contains a six-membered oxygen-containing heterocycle called pyran .
Chemical Reactions Analysis
This compound participates in a variety of cycloaddition reactions and is used as a building block for many more complex chemical structures . A ruthenium-catalyzed coupling reaction between pent-2-yne-1,5-diols and Michael acceptors, resulting in the formation of β-hydroxyenones with high yields and regioselectivity, is one of the reactions it undergoes .
Physical and Chemical Properties Analysis
This compound is a colorless liquid commonly used as an intermediate in organic chemistry . It is soluble in many organic solvents but not water . It possesses a characteristic fruity odor, similar to that of peach or apricot .
Scientific Research Applications
Synthesis Advancements
Tetrahydro-4H-pyran-4-one has been extensively studied for its applications in organic synthesis. For instance, it is utilized in the one-pot synthesis of polyfunctionalized 4H-pyran derivatives. A notable example is the efficient synthesis of pentasubstituted 4H-pyrans and tetrahydrobenzo[b]pyrans using a molecular sieve-supported zinc catalyst, which offers advantages like better yield and mild reaction conditions (Magyar & Hell, 2018). Similarly, tetra-methyl ammonium hydroxide has been utilized as a catalyst for synthesizing various 4H-benzo[b]pyran derivatives, highlighting its role in facilitating neutral and efficient condensation reactions (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).
Environmental Applications
Research also demonstrates the environmental benefits of using this compound. An eco-friendly synthesis method using ammonium or sodium formate as a non-toxic catalyst has been developed for producing pyran annulated heterocycles. This method is significant for its atom economy and mild reaction conditions, making it environmentally benign (Brahmachari, Laskar, & Banerjee, 2014).
Catalysis and Green Chemistry
The compound's role in catalysis and green chemistry is notable. For example, an efficient method for synthesizing 4H-pyran derivatives has been described using a guanidine base in an ionic liquid as a recyclable catalytic system. This approach is characterized by its clean and efficient methodology (Peng, Song, & Huang, 2005). Additionally, the synthesis of this compound derivatives using room temperature ionic liquids highlights the compound's potential in sustainable and mild reaction environments (Zhao-Qin, Shunjun, Jun, & Jinming, 2005).
Pharmaceutical and Medicinal Chemistry
This compound is also relevant in pharmaceutical and medicinal chemistry. Its derivatives are synthesized for their potential pharmaceutical applications, as evidenced by methods like the one-pot synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes using L-proline, which yields compounds of interest in drug discovery (Behbahani, 2015).
Advanced Organic Chemistry Techniques
In advanced organic chemistry, this compound is used to illustrate complex reactions and techniques. For example, its derivatives have been employed to demonstrate Markownikov Addition and protecting group formation in educational settings, enhancing understanding of organic synthesis (Brisbois, Batterman, & Kragerud, 1997).
Mechanism of Action
Target of Action
Tetrahydro-4H-pyran-4-one has shown potential applications in the modulation of NMDA receptors . NMDA receptors play a crucial role in excitatory synaptic transmission and are involved in various brain functions, such as learning and memory .
Mode of Action
The oxygen atom in the pyran ring of this compound acts as a nucleophile , readily participating in reactions such as acylation, alkylation, and condensation reactions . This makes it useful for functionalization and synthesis of organic compounds .
Result of Action
The molecular and cellular effects of this compound’s action are likely tied to its modulation of NMDA receptors . By influencing these receptors, it could potentially affect neuronal signaling and synaptic transmission, impacting brain functions like learning and memory .
Action Environment
This compound is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents . Its water solubility suggests it may be mobile in the environment . These factors could influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Tetrahydro-4H-pyran-4-one exhibits reactivity towards nucleophiles and electrophiles, making it useful for functionalization and synthesis of organic compounds . The oxygen atom in the pyran ring acts as a nucleophile, readily participating in reactions such as acylation, alkylation, and condensation reactions .
Cellular Effects
This compound has potential biological activities, including antimicrobial and insecticidal properties . Additionally, this compound and a known compound derived from it have shown anti-influenza virus activity, indicating their potential as candidates for antiviral drug development .
Molecular Mechanism
Its unique reactivity towards nucleophiles and electrophiles suggests that it may interact with various biomolecules in a cell, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
This compound is stable under normal conditions, but can degrade when exposed to heat, light, or oxidizing agents
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
oxan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJRYTGVHCAYCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184048 | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29943-42-8 | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29943-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029943428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70184048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-4H-pyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetrahydro-4H-pyran-4-one?
A1: this compound has the molecular formula C5H8O2 and a molecular weight of 100.12 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize IR, 1H NMR, and 13C NMR spectroscopy to characterize this compound. [, , ] Additionally, far-infrared spectroscopy has been employed to study its conformational dynamics, particularly chair inversion. []
Q3: How can this compound be synthesized?
A3: Several synthetic routes exist for this compound. One efficient two-step method starts with 3-chloropropionyl chloride, achieving a 45% overall yield. [] Another approach involves a Lewis acid-catalyzed [4+2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones. [] Additionally, 1,1-diethoxybut-2-ene serves as a precursor for synthesizing this compound derivatives. [, ]
Q4: What types of reactions can this compound undergo?
A4: this compound is a valuable starting material for synthesizing various heterocyclic compounds. [] For instance, it readily undergoes aldol condensation with aromatic aldehydes, leading to 3,5-dibenzylidene-tetrahydropyran-4-one derivatives. [] It also reacts with aryl Grignard reagents to form tertiary alcohols. [] Furthermore, its derivatives participate in reactions with sulfene and dichloroketene, yielding new heterocyclic systems like 5H-pyrano[3,4-e]-1,2-oxathiin and 2H,5H-Pyrano[4,3-b]pyran derivatives. []
Q5: What are some applications of this compound derivatives?
A6: this compound derivatives have found applications in medicinal chemistry and materials science. For instance, they serve as intermediates in the synthesis of TAK-779, a non-peptide CCR5 antagonist. [, ] Additionally, they act as precursors to 4-substituted quinuclidines and 1-phosphabicyclo[2.2.2]octanes. []
Q6: Have any biologically active this compound derivatives been reported?
A7: Yes, researchers have synthesized and evaluated the biological activity of several this compound derivatives. For instance, tetrahydro-4-aryl-3-[(dimethylamino)methyl]-2H-pyranols, derived from this compound, displayed analgesic activity comparable to codeine. [] Furthermore, in silico studies on 3,5-bis(hydroxymethyl)this compound derivatives predicted potential antidiabetic activity and activity in treating phobic disorders and dementia. []
Q7: Has this compound been used in the synthesis of porphyrins?
A8: Yes, this compound has been successfully incorporated into porphyrin structures, specifically for synthesizing porphyrins with a fused cyclic ether subunit. []
Q8: Have computational methods been applied to study this compound and its derivatives?
A9: Yes, computational studies have provided valuable insights into the properties of this compound and its derivatives. For example, quantum-chemical calculations using the DFT B3LYP method with 6-31G(d) and 6-311+G(3df,2p) basis sets were employed to determine the stable conformations of 3,5-bis(hydroxymethyl)this compound. [] Furthermore, in silico drug-likeness, biological activity, and toxicity predictions have been performed on novel derivatives. []
Q9: What is known about the Structure-Activity Relationship (SAR) of this compound derivatives?
A10: While the provided research doesn't explicitly detail specific SAR trends for this compound, it's clear that modifications to the core structure significantly influence its reactivity and biological activity. For instance, introducing aryl substituents at the 4-position impacts its behavior in reactions with Grignard reagents. [] Additionally, the nature of the N-substituents in N,N-disubstituted (E)-3-aminomethylene-2,3,5,6-tetrahydro-4H-pyran-4-ones dictates their reactivity with sulfene and dichloroketene. []
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